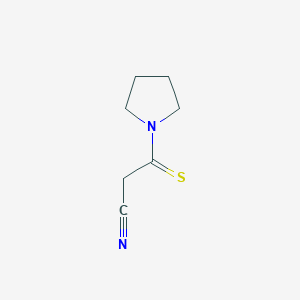
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile is an organic compound that features a pyrrolidine ring attached to a thioxopropanenitrile moiety
Méthodes De Préparation
The synthesis of 3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile typically involves the reaction of pyrrolidine with a suitable thioxopropanenitrile precursor. One common method involves the nucleophilic substitution reaction where pyrrolidine reacts with a halogenated thioxopropanenitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Applications De Recherche Scientifique
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards its target, while the thioxopropanenitrile moiety can participate in various chemical interactions.
Comparaison Avec Des Composés Similaires
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile can be compared with other similar compounds, such as:
Pyrrolidin-2-one: This compound also contains a pyrrolidine ring but differs in its functional groups, leading to different chemical properties and applications.
Pyrrolidin-2,5-dione: Another pyrrolidine derivative with distinct biological activities and synthetic applications.
Pyrrolidin-1-yl)benzonitrile: This compound features a pyrrolidine ring attached to a benzonitrile moiety, used in different medicinal chemistry applications.
Each of these compounds has unique properties and applications, highlighting the versatility of the pyrrolidine scaffold in chemical research.
Propriétés
Formule moléculaire |
C7H10N2S |
|---|---|
Poids moléculaire |
154.24 g/mol |
Nom IUPAC |
3-pyrrolidin-1-yl-3-sulfanylidenepropanenitrile |
InChI |
InChI=1S/C7H10N2S/c8-4-3-7(10)9-5-1-2-6-9/h1-3,5-6H2 |
Clé InChI |
IAHZKTFJVMERAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=S)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12874133.png)

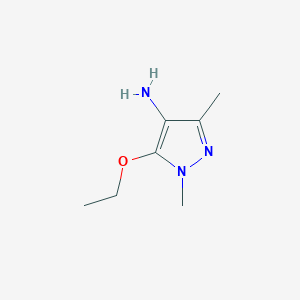
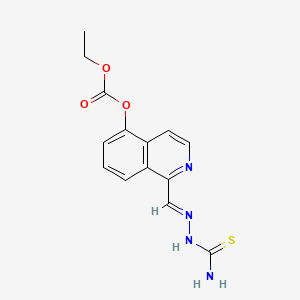
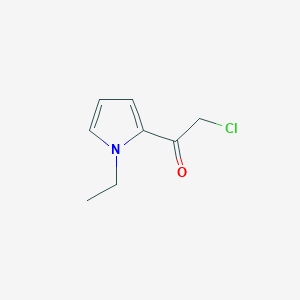
![1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione](/img/structure/B12874184.png)
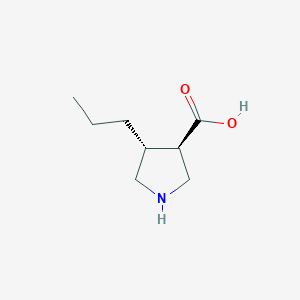
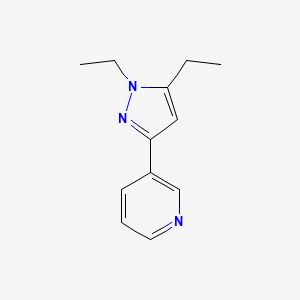
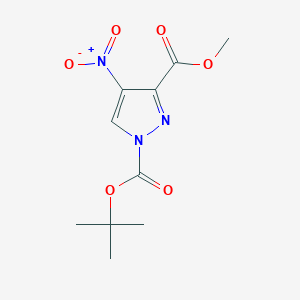
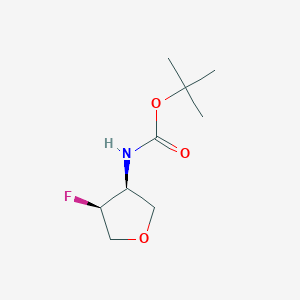
![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
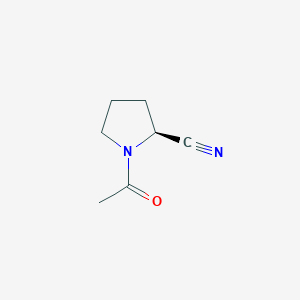

![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)
